BenchChemオンラインストアへようこそ!

5-bromo-3-(1,3-dioxolan-2-yl)-1-(4-methylbenzenesulfonyl)-1H-indole

Lipophilicity Drug-likeness Property forecasting

The compound 5-bromo-3-(1,3-dioxolan-2-yl)-1-(4-methylbenzenesulfonyl)-1H-indole (CAS 1803597-25-2) is a triply functionalized indole building block with a molecular formula of C18H16BrNO4S and a molecular weight of 422.3 g/mol. It integrates a 5-bromo substituent (a cross-coupling handle), a C-3 1,3-dioxolane ring (a masked aldehyde equivalent), and an N-1 tosyl (4-methylbenzenesulfonyl) protecting group (a directing and stabilizing moiety) on a single indole core.

Molecular Formula C18H16BrNO4S
Molecular Weight 422.29
CAS No. 1803597-25-2
Cat. No. B2913411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-3-(1,3-dioxolan-2-yl)-1-(4-methylbenzenesulfonyl)-1H-indole
CAS1803597-25-2
Molecular FormulaC18H16BrNO4S
Molecular Weight422.29
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C=CC(=C3)Br)C4OCCO4
InChIInChI=1S/C18H16BrNO4S/c1-12-2-5-14(6-3-12)25(21,22)20-11-16(18-23-8-9-24-18)15-10-13(19)4-7-17(15)20/h2-7,10-11,18H,8-9H2,1H3
InChIKeyCNGPLOWSOGGOHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-3-(1,3-dioxolan-2-yl)-1-(4-methylbenzenesulfonyl)-1H-indole (CAS 1803597-25-2): A Triply Functionalized Indole Scaffold for Medicinal Chemistry


The compound 5-bromo-3-(1,3-dioxolan-2-yl)-1-(4-methylbenzenesulfonyl)-1H-indole (CAS 1803597-25-2) is a triply functionalized indole building block with a molecular formula of C18H16BrNO4S and a molecular weight of 422.3 g/mol [1]. It integrates a 5-bromo substituent (a cross-coupling handle), a C-3 1,3-dioxolane ring (a masked aldehyde equivalent), and an N-1 tosyl (4-methylbenzenesulfonyl) protecting group (a directing and stabilizing moiety) on a single indole core [2]. Commercially supplied at a standard purity of 95% with available batch-specific QC data (NMR, HPLC, GC) , it is positioned as a versatile small molecule scaffold for parallel library synthesis and late-stage functionalization .

Procurement Risk of 5-bromo-3-(1,3-dioxolan-2-yl)-1-(4-methylbenzenesulfonyl)-1H-indole Substitution: Why Simple Indole Analogs Cannot Replicate Its Synthetic Utility


Substituting this compound with simpler indole analogs like 5-bromoindole (CAS 10075-50-0) or 5-bromo-1-tosyl-1H-indole (CAS 96546-77-9) is not functionally equivalent because no single analog combines all three orthogonal reactive handles present on this scaffold . The N-tosyl group is essential for directed ortho-metalation and protects the indolic NH, while the C-3 dioxolane serves as a latent aldehyde for subsequent diversification, and the C-5 bromine provides a robust handle for cross-coupling [1]. Using an unprotected or mono-protected analog would necessitate additional protection/deprotection steps, altering synthetic routes, reducing overall yield, and potentially introducing incompatible reactivity in multi-step sequences. The commercial availability of this compound in 95% purity with verified QC documentation further distinguishes it from in-house prepared intermediates, which may lack batch-to-batch consistency .

Quantitative Differentiation Evidence for 5-bromo-3-(1,3-dioxolan-2-yl)-1-(4-methylbenzenesulfonyl)-1H-indole Against Closest Analogs


Physicochemical Property Profile: Balanced Lipophilicity and Higher Molecular Complexity vs. Unprotected and Mono-Protected Analogs

The target compound exhibits a computed LogP (XLogP3) of 3.7, which places it in a favorable lipophilicity range for cell permeability while remaining below the commonly cited upper threshold of 5 [1]. Its molecular weight of 422.3 g/mol reflects the integration of three functional handles. In comparison, the simple 5-(1,3-dioxolan-2-yl)-1H-indole (CAS 152879-74-8), which lacks both the N-tosyl protecting group and the 5-bromo substituent, has a LogP of 2.21 and an MW of only 189.21 g/mol . The unprotected 5-bromoindole (CAS 10075-50-0) has a LogP of 2.93 and an MW of 196.04 g/mol [2]. The target compound's higher LogP and MW directly reflect its greater molecular complexity and the presence of the lipophilic tosyl group, which can be critical for target engagement in hydrophobic binding pockets.

Lipophilicity Drug-likeness Property forecasting

Molecular Complexity and Fraction sp3 (Fsp3): A Differentiator for Library Design

The target compound has a fraction of sp3-hybridized carbons (Fsp3) of 0.222, reflecting the presence of the saturated dioxolane ring on the otherwise planar indole scaffold [1]. This Fsp3 value is significantly higher than that of 5-bromo-1-tosyl-1H-indole (CAS 96546-77-9), which has an Fsp3 of 0.0 (all sp2 carbons), and 5-bromoindole (Fsp3 = 0.0) [2]. Increasing Fsp3 is a recognized strategy in medicinal chemistry to improve solubility, reduce promiscuity, and enhance the chances of clinical success, with a commonly cited target of Fsp3 ≥ 0.45 for lead-like compounds. The target compound's Fsp3 of 0.222 represents a meaningful increment over its fully aromatic comparators, introducing conformational flexibility and a potential hydrogen-bond acceptor (the dioxolane oxygens) that can be exploited for target binding.

Molecular Complexity Fragment-based Drug Discovery Lead-likeness

Orthogonal Synthetic Handles: Quantitative Comparison of Functional Group Density

The target compound uniquely possesses three chemically distinct, synthetically addressable sites on the indole core: (i) C-5 bromine for Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, etc.), (ii) C-3 dioxolane as a latent aldehyde for reductive amination, Wittig reactions, or hydrolysis to the formyl group, and (iii) the N-1 tosyl group, which can be removed under basic conditions or exploited for directed metalation . No single comparator molecule combines all three handles. 5-bromo-1-tosyl-1H-indole (CAS 96546-77-9) lacks the C-3 dioxolane, limiting diversification at that position . 5-(1,3-dioxolan-2-yl)-1H-indole (CAS 152879-74-8) lacks the N-tosyl group and the 5-bromo substituent, providing only one functional handle . The target compound's functional handle density (3 reactive sites) therefore offers a theoretical 3- to 6-fold increase in the number of potential derivatives from a single library synthesis cycle compared to mono-functionalized analogs.

Parallel Synthesis Late-stage Functionalization Scaffold Diversity

Commercial Purity and Batch-to-Batch Reproducibility: Vendor-Supplied Analytical QC vs. In-House Synthesis

The target compound is commercially supplied at a standard purity of 95% from multiple vendors, with batch-specific analytical data including NMR, HPLC, and GC available upon request . The cost for 100 mg from Enamine US, Inc. is $476, with larger quantities available at scaled pricing (e.g., 500 mg for $1,070) [1]. In contrast, synthesizing an equivalent multi-gram quantity of the C-3 dioxolane-protected, N-tosylated, 5-bromoindole in-house would require a multi-step sequence from 5-bromoindole: (1) N-tosylation, (2) C-3 formylation or halogen-metal exchange, and (3) acetalization with ethylene glycol. Each step introduces yield losses and purification overhead. A published procedure for the synthesis of the closely related 5-bromo-1-tosyl-1H-indole achieved 91% yield after flash chromatography , but the subsequent C-3 functionalization and dioxolane formation would further reduce the overall yield, typically to below 50% over three steps.

Chemical Procurement QC Standards Reproducibility

Topological Polar Surface Area (TPSA): A Predictor of Membrane Permeability vs. Closest Tosyl-Indole Analog

The target compound has a computed TPSA of 58 Ų [1]. The closely related 5-bromo-1-tosyl-1H-indole (CAS 96546-77-9) has a TPSA of approximately 37 Ų (only the sulfonamide moiety contributing) [2], while 5-(1,3-dioxolan-2-yl)-1H-indole has a TPSA of 34.25 Ų . The target compound's intermediate TPSA (58 Ų) remains below the commonly cited threshold of 140 Ų for oral bioavailability and below 90 Ų for favorable CNS penetration, while still providing the additional hydrogen-bond acceptor capacity (4 acceptors vs. 2 for the non-dioxolane analog) that can be beneficial for target engagement. The increase in TPSA from 37 to 58 Ų (+21 Ų) is directly attributable to the two dioxolane oxygen atoms.

ADME Membrane Permeability CNS Drug Discovery

Role as a Key Intermediate in Indole-Based HIV-1 Integrase Inhibitor Series

C-3 dioxolan-substituted indoles have been validated as a productive scaffold for HIV-1 integrase strand transfer inhibition. In a published study evaluating 22 dioxolan and malonyl indole derivatives, C-3 substituted dioxolan derivatives 13c and 13o exhibited IC50 values of 5.7 μM and 0.2 μM for strand transfer inhibition, with the latter showing a therapeutic index comparable to raltegravir [1]. Although the specific IC50 of the target compound against HIV-1 integrase has not been reported in the primary literature, its structural homology to the active C-3 dioxolan series—specifically the presence of the N-tosyl and C-5 bromo substituents—positions it as a logical precursor or scaffold-hopping starting point for this chemotype. The C-5 bromine serves as a diversification point for introducing substituted aryl or heteroaryl groups via Suzuki coupling, a strategy employed in the published series to optimize activity.

Antiviral Research HIV-1 Integrase Medicinal Chemistry

Recommended Application Scenarios for 5-bromo-3-(1,3-dioxolan-2-yl)-1-(4-methylbenzenesulfonyl)-1H-indole Based on Quantitative Differentiation Evidence


Diversity-Oriented Synthesis (DOS) and Parallel Library Construction

This compound is ideally suited for diversity-oriented synthesis due to its three orthogonal reactive handles. The C-5 bromine enables sequential Pd-catalyzed cross-coupling to introduce aryl, heteroaryl, amine, or ether diversity. The C-3 dioxolane can be hydrolyzed to the aldehyde for subsequent reductive amination or Wittig chemistry. The N-1 tosyl group serves as a protecting group that can be removed orthogonally at the end of the synthetic sequence. The compound's physicochemical properties (LogP = 3.7, TPSA = 58 Ų) are compatible with most parallel synthesis protocols [1][2].

Medicinal Chemistry Hit-to-Lead Optimization for Antiviral and Kinase Targets

Given the structural homology to C-3 dioxolan indoles active against HIV-1 integrase (lead compound 13o with IC50 = 0.2 μM), this compound serves as a rational starting point for scaffold-hopping and lead optimization [3]. The C-5 bromine allows rapid analog generation via Suzuki coupling, while the TPSA of 58 Ų and LogP of 3.7 are within favorable ranges for cell-based antiviral assays. Additionally, N-tosyl indoles have been employed as intermediates in the synthesis of JAK1-selective inhibitors, broadening the potential target space .

Fragment-Based Drug Discovery (FBDD) and Structure-Based Design

With an Fsp3 of 0.222, the compound introduces three-dimensional character that is advantageous for fragment-based screening. The dioxolane oxygen atoms provide hydrogen-bond acceptor capacity (4 acceptors) that can be exploited for target binding, as demonstrated by molecular docking studies of related N-tosyl indole derivatives against tyrosinase [4]. The combination of the planar indole core and the saturated dioxolane ring offers a balance of aromatic stacking potential and conformational flexibility.

Chemical Biology Probe Development Requiring Masked Aldehyde Functionality

The C-3 dioxolane ring is a standard protecting group for aldehydes, enabling the compound to be carried through multi-step synthetic sequences without interference from a free aldehyde. Upon unmasking (acidic hydrolysis), the liberated C-3 formyl group can be used for bioconjugation via oxime or hydrazone formation, or for introducing fluorescent or affinity tags. This makes the compound a valuable precursor for chemical biology probe development, where the 5-bromo substituent can additionally serve as a radiolabeling site or a further diversification point [1].

Quote Request

Request a Quote for 5-bromo-3-(1,3-dioxolan-2-yl)-1-(4-methylbenzenesulfonyl)-1H-indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.